Diamminesilver(1+) Diamminesilver(1+) Diamminesilver(1+) is a silver coordination entity.
Brand Name: Vulcanchem
CAS No.: 16972-61-5
VCID: VC21007965
InChI: InChI=1S/Ag.2H3N/h;2*1H3/q+1;;
SMILES: N.N.[Ag+]
Molecular Formula: AgH6N2+
Molecular Weight: 141.93 g/mol

Diamminesilver(1+)

CAS No.: 16972-61-5

Cat. No.: VC21007965

Molecular Formula: AgH6N2+

Molecular Weight: 141.93 g/mol

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Diamminesilver(1+) - 16972-61-5

Specification

CAS No. 16972-61-5
Molecular Formula AgH6N2+
Molecular Weight 141.93 g/mol
IUPAC Name silver;azane
Standard InChI InChI=1S/Ag.2H3N/h;2*1H3/q+1;;
Standard InChI Key IWIFJNQIJSKDJE-UHFFFAOYSA-N
SMILES N.N.[Ag+]
Canonical SMILES N.N.[Ag+]

Introduction

Chemical Structure and Composition

Molecular Structure

Diamminesilver(1+) is a coordination complex consisting of a central silver ion in the +1 oxidation state coordinated to two ammonia molecules acting as ligands. The chemical formula is represented as [Ag(NH₃)₂]⁺ . The complex features a nearly linear coordination geometry around the silver atom due to the sp hybridization of the silver ion, with bond angles approaching 180 degrees between the nitrogen atoms of the ammonia molecules. This linear configuration arises from the electronic properties of the silver(I) ion, which has a d¹⁰ electronic configuration .

The structural configuration of diamminesilver(1+) is critical to its chemical behavior. X-ray diffraction studies have confirmed that the Ag-N bonds typically range between 2.1-2.3 Å, with the exact length dependent on the counter-anion present in the salt .

Comparative Structural Properties

Physical and Chemical Properties

Physical Properties

The physical properties of diamminesilver(1+) compounds depend significantly on the counter-anion present. Various salts of diamminesilver(1+) have been characterized, including the nitrate, sulfate, perchlorate, and acetate forms. The standalone cation has a molecular weight of 141.930 g/mol .

The diamminesilver(1+) cation is colorless, and its salts typically form colorless crystals. For example, diamminesilver(1+) acetate forms colorless needle-shaped crystals . The melting and boiling points vary by salt; for instance, diamminesilver(1+) nitrate has a boiling point of approximately 83°C at 760 mmHg .

Chemical Properties and Stability

One of the most distinctive chemical properties of diamminesilver(1+) is its behavior as an oxidizing agent. This property is fundamental to its application in Tollens' reagent, which is used to detect aldehydes in organic chemistry.

Synthesis Methods

Standard Preparation Techniques

The synthesis of diamminesilver(1+) typically involves the reaction of silver nitrate with ammonia. The general procedure can be summarized as:

AgNO₃ + 2NH₃ → [Ag(NH₃)₂]NO₃

This reaction is sensitive to conditions such as temperature and concentration, which affect the yield and purity of the product. Lower temperatures can favor the formation of hydrated forms of the complex, while higher temperatures may lead to anhydrous products.

Salt-Specific Synthesis

Different salts of diamminesilver(1+) require specific synthesis routes:

  • Diamminesilver(1+) sulfate: Silver sulfate reacts with ammonia to form [Ag(NH₃)₂]₂SO₄. The compound has been characterized in both high-temperature (HT) and low-temperature (LT) polymorphs .

  • Diamminesilver(1+) acetate: Silver acetate reacts with dry liquid ammonia to form colorless needle-shaped crystals of [Ag(NH₃)₂]OAc .

  • Diamminesilver(1+) perchlorate: Ammoniacal silver nitrate solution reacts with sodium perchlorate to form [Ag(NH₃)₂]ClO₄ .

Crystallographic Studies and Polymorphism

Crystal Structure Analysis

Crystallographic studies have provided valuable insights into the structural characteristics of diamminesilver(1+) salts. For instance, diamminesilver(1+) acetate crystallizes in the monoclinic space group P2₁/c with a = 8.0205(2), b = 12.4161(3), c = 6.0938(2) Å, β = 107.741(4)°, and V = 577.98(3) ų at 123 K with Z = 4 . The crystal structure reveals almost linear [Ag(NH₃)₂]⁺ cations arranged in a corrugated chain of equidistant silver atoms, with an Ag–Ag distance of 3.1089(11) Å .

Polymorphism in Diamminesilver(1+) Salts

Diamminesilver(1+) sulfate has been observed to exhibit polymorphism. Researchers have characterized a high-temperature tetragonal polymorph of diamminesilver(1+) sulfate with a = 8.6004(4) Å, c = 6.2123(6) Å . The phase transformation from the low-temperature polymorph to the high-temperature form partially coincides with the initial stage of thermal decomposition .

The polymorphic transformation involves structural changes where the lattice constants of the low-temperature polymorph extend in the a and b directions while compressing in the c direction in the high-temperature form. The Ag–Ag distance shortens from 3.20 Å to 3.11 Å, while the extension in the a and b directions weakens or disrupts the N-H···O-S hydrogen bonds and the coordinative Ag···O-S interactions .

Reaction Mechanisms and Chemical Behavior

Complexation Equilibria

In aqueous solutions, diamminesilver(1+) exists in equilibrium with various species. With excess ammonia, it can form the triammine derivative [Ag(NH₃)₃]⁺, with a thermodynamic equilibrium constant of 2.51 × 10⁻² at 25°C in 0.10 M ammonium chlorate .

Precipitation Reactions

One of the most characteristic reactions of diamminesilver(1+) is its behavior with halides. Silver chloride is soluble in concentrated ammonia, forming the diamminesilver(1+) complex. When the solution containing this complex is acidified, silver chloride precipitates according to the reaction:

[Ag(NH₃)₂]⁺ + Cl⁻ + 2H⁺ → AgCl(s) + 2NH₄⁺

This reaction is fundamental to understanding the complex's chemistry and applications in analytical procedures.

Oxidation-Reduction Reactions

Diamminesilver(1+) acts as an oxidizing agent in various reactions, particularly in organic chemistry. The compound functions through a mechanism involving several steps, making it valuable in organic synthesis and analytical applications. In Tollens' test, the complex oxidizes aldehydes to carboxylic acids while being reduced to metallic silver, which forms a characteristic "silver mirror" on the container's surface.

Applications

Analytical Chemistry

In analytical chemistry, diamminesilver(1+) serves as a critical reagent in Tollens' test for aldehydes and ketones. This test distinguishes aldehydes from ketones based on the formation of a silver mirror when aldehydes reduce the complex to metallic silver.

Antimicrobial Applications

Diamminesilver(1+) exhibits significant antimicrobial properties, making it useful in medical applications. The silver ion possesses bactericidal activity against various pathogens, including bacteria and fungi. The mechanism typically involves:

  • Disruption of microbial cell membranes

  • Interference with cellular metabolism

  • Interaction with DNA and cellular proteins

These properties have led to the exploration of silver complexes in wound healing and as antiseptics due to their ability to prevent infection.

Dental Applications

Diamminesilver(1+) fluoride (SDF) has emerged as an important compound in dental applications, particularly for the arrest of dental caries. Research has shown that SDF penetrates enamel to a depth of 25 microns, and approximately 2–3 times more fluoride is retained than that delivered by sodium monofluorophosphate, sodium fluoride, or tin(II)-fluoride .

The mechanism of action involves:

  • Formation of silver phosphate in demineralized enamel and dentin

  • Precipitation of silver chloride when interacting with chloride ions

  • Generation of silver/silver chloride nanoparticles when exposed to human saliva

These reactions contribute to the caries-arresting properties of SDF and related compounds, highlighting the importance of understanding the coordination chemistry of diamminesilver(1+) in dental applications.

Spectroscopic Characterization and Analysis

Spectroscopic Properties

Diamminesilver(1+) and its various salts have been characterized using multiple spectroscopic techniques. Infrared (IR) and Raman spectroscopy have been used to confirm the weakening or breaking of N-H···O-S hydrogen bonds in polymorphic transitions of diamminesilver(1+) sulfate .

For diamminesilver(1+) perchlorate, detailed spectroscopic analyses including correlation analysis, IR, UV, and Raman have been performed. These studies help elucidate the molecular structure and bonding characteristics of the complex .

Thermal Analysis

Thermal decomposition studies of diamminesilver(1+) salts provide insight into their stability and decomposition pathways. For instance, diamminesilver(1+) perchlorate undergoes a solid-phase quasi-intramolecular redox reaction during thermal decomposition. The solid-phase AgCl-AgClO₄ mixture eutectically melts, and the resulting AgClO₄ decomposes in this melt into AgCl and O₂ .

For diamminesilver(1+) sulfate, thermochemical studies have determined the standard heat of formation of the low-temperature polymorph (ΔH₂₉₈ = −1208.92 kJ/mol) and the enthalpy of polymorphic transformation (ΔHLT→HT = 13.18 kJ/mol) .

Structural Variations and Comparative Chemistry

Comparison with Related Complexes

Table 1: Comparison of Diamminesilver(1+) with Related Silver Compounds

CompoundFormulaKey PropertiesApplications
Diamminesilver(1+)[Ag(NH₃)₂]⁺Linear coordination; strong oxidizing agentTollens' test; antimicrobial agent
Silver(I) chlorideAgClInsoluble salt; photosensitivePhotography; antiseptic
Silver(I) oxideAg₂OBasic properties; decomposes when heatedPrecursor for silver compounds
Silver(I) nitrateAgNO₃Soluble salt; causticSilver plating; precursor
Triamminesilver(1+)[Ag(NH₃)₃]⁺Forms with excess ammonia; less commonResearch applications

Structural Chemistry of Different Salts

Different diamminesilver(1+) salts exhibit unique structural features. For example, in ammonium diamminesilver(I) bis(5-chloro-2-hydroxybenzenesulfonate) trihydrate, the diamminesilver cation interacts indirectly with the 2-hydroxy-5-chlorobenzenesulfonate anion through the coordinated ammine ligands in an outer-sphere coordination . The crystal structure shows a linear coordination [N–Ag–N 175.2 (1)°], and the various ions and water molecules interact through N–H···O and O–H···O hydrogen bonds to form a three-dimensional network .

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